Hexanediamide, N,N'-bis(4-ethylphenyl)-

Description

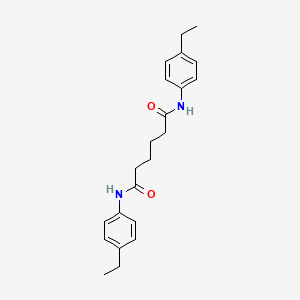

Hexanediamide, N,N'-bis(4-ethylphenyl)- is a symmetric diamide compound featuring a hexanediamide backbone (six-carbon chain with two terminal amide groups) substituted with 4-ethylphenyl moieties at both nitrogen atoms. The 4-ethylphenyl substituents confer moderate hydrophobicity and steric bulk, distinguishing it from derivatives with polar or halogenated groups.

Properties

CAS No. |

154396-75-5 |

|---|---|

Molecular Formula |

C22H28N2O2 |

Molecular Weight |

352.5 g/mol |

IUPAC Name |

N,N'-bis(4-ethylphenyl)hexanediamide |

InChI |

InChI=1S/C22H28N2O2/c1-3-17-9-13-19(14-10-17)23-21(25)7-5-6-8-22(26)24-20-15-11-18(4-2)12-16-20/h9-16H,3-8H2,1-2H3,(H,23,25)(H,24,26) |

InChI Key |

BVOGFKUDZUVMQB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CCCCC(=O)NC2=CC=C(C=C2)CC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The most direct route involves reacting hexanedioyl chloride with 4-ethylaniline in a 1:2 molar ratio. The acid chloride reacts with the amine to form amide bonds, releasing hydrogen chloride (HCl).

Reaction Scheme:

$$

\text{ClC(O)(CH}2\text{)}4\text{C(O)Cl} + 2 \, \text{H}2\text{N-C}6\text{H}4\text{-C}2\text{H}5 \rightarrow \text{C}{6}\text{H}{5}\text{-C}2\text{H}5\text{-NHC(O)(CH}2\text{)}4\text{C(O)NH-C}6\text{H}4\text{-C}2\text{H}_5 + 2 \, \text{HCl}

$$

Experimental Procedure

Preparation of Hexanedioyl Chloride :

Hexanedioic acid (10.0 g, 56.8 mmol) is refluxed with thionyl chloride (SOCl$$2$$, 50 mL) for 4 hours. Excess SOCl$$2$$ is removed under vacuum to yield hexanedioyl chloride as a colorless liquid.Amidation :

Hexanedioyl chloride (5.0 g, 23.5 mmol) is dissolved in dry dichloromethane (DCM, 100 mL). 4-Ethylaniline (6.2 g, 47.0 mmol) and triethylamine (TEA, 9.8 mL, 70.5 mmol) are added dropwise at 0°C. The mixture is stirred for 24 hours at room temperature. The precipitate is filtered, washed with 5% HCl, water, and recrystallized from ethanol to yield white crystals.

Yield : 68–75%

Characterization :

- IR (KBr) : 3300 cm$$^{-1}$$ (N–H stretch), 1645 cm$$^{-1}$$ (C=O amide).

- $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 7.52 (d, 4H, Ar–H), 7.25 (d, 4H, Ar–H), 3.45 (t, 4H, NH–CO), 2.65 (q, 4H, CH$$2$$CH$$3$$), 1.65 (m, 4H, CH$$2$$), 1.25 (t, 6H, CH$$_3$$).

Coupling Agent-Mediated Synthesis

Use of EDC/HOBt

This method avoids handling corrosive acid chlorides. Hexanedioic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Procedure :

Hexanedioic acid (5.0 g, 28.4 mmol), EDC (10.9 g, 56.8 mmol), and HOBt (7.7 g, 56.8 mmol) are dissolved in DMF (50 mL). 4-Ethylaniline (7.5 g, 56.8 mmol) is added, and the mixture is stirred for 48 hours at 25°C. The solution is poured into ice-water, and the precipitate is filtered and recrystallized from acetone.

Yield : 60–65%

Advantages : Mild conditions, reduced side reactions.

Ester Aminolysis Route

Dimethyl Hexanedioate with 4-Ethylaniline

Dimethyl hexanedioate undergoes aminolysis with excess 4-ethylaniline under reflux.

Procedure :

Dimethyl hexanedioate (5.0 g, 23.8 mmol) and 4-ethylaniline (12.0 g, 95.2 mmol) are refluxed in toluene (100 mL) for 72 hours. Methanol is removed via Dean-Stark trap. The product is crystallized from ethyl acetate/hexane.

Yield : 55–60%

Challenges : Requires prolonged heating and excess amine.

Comparative Analysis of Methods

| Method | Yield (%) | Conditions | Purity | Cost |

|---|---|---|---|---|

| Acid Chloride | 68–75 | Room temperature, 24 h | High | Low |

| EDC/HOBt | 60–65 | Mild, 48 h | Moderate | High |

| Ester Aminolysis | 55–60 | Reflux, 72 h | Moderate | Medium |

Critical Factors in Synthesis

- Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance reactivity in coupling methods, while toluene facilitates azeotropic removal of byproducts in ester aminolysis.

- Stoichiometry : A 1:2 ratio of diacid/acid chloride to amine is critical to prevent mono-amide formation.

- Purification : Recrystallization from ethanol or acetone removes unreacted amine and oligomers.

Applications and Derivatives

N,N'-Bis(4-ethylphenyl)hexanediamide serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

Hexanediamide, N,N’-bis(4-ethylphenyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Various halogenating agents and catalysts can be employed to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Hexanediamide, N,N’-bis(4-ethylphenyl)- has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Hexanediamide, N,N’-bis(4-ethylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Variations and Substituent Effects

N,N'-bis[4-(aminocarbonyl)phenyl]hexanediamide (Compound 5, )

- Structure: Hexanediamide backbone with 4-aminocarbonylphenyl groups.

- Synthesis: Reacting 4-aminobenzamide with adipoyl chloride at 90% yield .

- Properties : Melting point >300°C, indicative of strong intermolecular interactions (e.g., hydrogen bonding) .

N,N'-1,6-hexanediylbis[4-(1,1-dimethylethyl)benzamide] ()

- Structure : Hexanediamide with 4-tert-butylphenyl groups.

- Molecular Weight : 436.63 g/mol (vs. ~392 g/mol estimated for the target compound).

- This contrasts with the smaller ethyl groups, which balance hydrophobicity and flexibility .

N~1~,N~6~-bis(4-iodophenyl)hexanediamide ()

- Structure : Hexanediamide with 4-iodophenyl groups.

- Molecular Weight : 548.16 g/mol.

- Key Differences : Iodine atoms add significant mass and polarizability, which may enhance halogen bonding in biological systems. However, iodine’s size and hydrophobicity could reduce solubility compared to ethyl substituents .

N,N′-Bis(2-hydroxyethyl)hexanediamide ()

- Structure : Hexanediamide with 2-hydroxyethyl groups.

- Applications may diverge, with hydroxyethyl derivatives suited for aqueous formulations .

Key Observations :

- Polar substituents (e.g., aminocarbonyl) often yield higher synthesis efficiency due to improved intermediate stability .

- Bulky or electron-withdrawing groups (e.g., iodine, chlorine) may reduce yields due to steric or electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.